Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is an organometallic ruthenium complex known for its applications as a photocatalyst and a red dopant material in organic light-emitting diodes (OLEDs) . The compound is characterized by its molecular formula C36H24F12N6P2Ru and a molecular weight of 931.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under an inert atmosphere to prevent oxidation . The mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light irradiation.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The complex can engage in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) exerts its effects involves the absorption of visible light, leading to an excited state. This excited state can transfer energy to other molecules, facilitating various chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium complex used in similar applications, particularly in electrochemical devices.
Dichlorotris(1,10-phenanthroline)ruthenium(II): Known for its oxygen sensitivity and phototoxicity, used in biological studies.
Uniqueness
Tris(1,10-phenanthroline)rutheniumtris(hexafluorophosphate) is unique due to its high efficiency as a photocatalyst and its specific applications in OLED technology. Its ability to generate reactive oxygen species under light irradiation also sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H24F18N6P3Ru |
---|---|
Molecular Weight |
1076.6 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(3+);trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI Key |
XXCZFPFKAVRJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.